molecular formula C14H11FN2O4 B5208130 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide

2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B5208130
M. Wt: 290.25 g/mol
InChI Key: CWOYYVMUFIIPOE-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11FN2O4 This compound is characterized by the presence of a fluoro group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2-fluoroaniline with 2-methoxy-4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the fluoro group.

    Reduction: 2-fluoro-N-(2-methoxy-4-aminophenyl)benzamide.

    Oxidation: 2-fluoro-N-(2-carboxy-4-nitrophenyl)benzamide.

Scientific Research Applications

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially inhibiting or modifying the activity of certain enzymes or receptors. The presence of the fluoro, methoxy, and nitro groups may contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzamide group, in particular, allows for potential interactions with biological targets that are not possible with simpler analogs.

Properties

IUPAC Name

2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYYVMUFIIPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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